1-(4-PHENETHYLPIPERAZINO)-1-BUTANONE
Description
1-(4-Phenethylpiperazino)-1-butanone is a synthetic compound featuring a piperazine ring substituted with a phenethyl group at the 4-position and linked to a butanone moiety. It is primarily utilized in organic synthesis, particularly in the preparation of azo dyes, as evidenced by its role in synthesizing methyl 4-[2-(4-phenethylpiperazino)-1-diazenyl]benzoate .
Properties
IUPAC Name |
1-[4-(2-phenylethyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-6-16(19)18-13-11-17(12-14-18)10-9-15-7-4-3-5-8-15/h3-5,7-8H,2,6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCVVWNGLVNRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-PHENETHYLPIPERAZINO)-1-BUTANONE typically involves the reaction of 4-phenethylpiperazine with butanone under specific conditions. One common method involves the use of a base, such as sodium hydroxide, to facilitate the reaction. The reaction is usually carried out in an organic solvent like acetonitrile, and the mixture is refluxed for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-PHENETHYLPIPERAZINO)-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(4-PHENETHYLPIPERAZINO)-1-BUTANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-PHENETHYLPIPERAZINO)-1-BUTANONE involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. For example, it may interact with monoamine oxidase and cholinesterase enzymes, influencing neurotransmitter levels and signaling pathways . This interaction can lead to various pharmacological effects, including modulation of mood and cognitive functions.
Comparison with Similar Compounds
Structural Analogs with a Butanone Core
- 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Structure: Shares the butanone backbone but substitutes the phenethylpiperazino group with a pyridyl ring and a methylnitrosamino group. Biological Activity: NNK is a potent tobacco-specific carcinogen, inducing lung and pancreatic tumors in rodents via metabolic activation to DNA-alkylating agents. Its metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL), retains carcinogenic activity . Key Difference: Unlike 1-(4-phenethylpiperazino)-1-butanone, NNK’s nitroso group drives its carcinogenicity, while the phenethylpiperazino group in the target compound suggests divergent reactivity and applications (e.g., synthetic intermediates vs. carcinogens) .
- 4-(Methylnitrosamino)-1-(3-pyridyl)butan-1-ol (NNAL) Structure: A reduced alcohol derivative of NNK. This contrasts with the non-nitrosated this compound, which lacks documented carcinogenicity .
Piperazine Derivatives
- 1-(4-Fluorophenyl)piperazine Structure: A piperazine ring substituted with a fluorophenyl group. Applications: Used as a laboratory chemical, highlighting its role in pharmaceutical research rather than in carcinogenesis. Its fluorine substituent enhances metabolic stability compared to the phenethyl group in the target compound .
- (4-Nitrophenyl)(piperazino)methanone Structure: A piperazine linked to a nitro-substituted benzoyl group. Synthetic Utility: Employed in organic synthesis, similar to this compound, but the nitro group confers distinct electronic properties and reactivity .
Data Tables for Comparative Analysis
Research Findings and Mechanistic Insights
- Metabolic Pathways: NNK undergoes α-hydroxylation to form reactive intermediates that alkylate DNA, a process absent in this compound due to its lack of a nitroso group . Piperazine derivatives like this compound are metabolically stable in comparison, favoring their use in synthetic applications .
- Carcinogenicity: NNK and NNAL induce lung tumors in 27/30 and 26/30 rats, respectively, at 5.0 ppm doses, while pancreatic tumors are observed at lower doses (e.g., 9/80 rats at 1.0 ppm NNK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
